molecular formula C9H13N3O5 B14719089 6-Amino-3-pentofuranosylpyrimidin-4(3h)-one CAS No. 18645-81-3

6-Amino-3-pentofuranosylpyrimidin-4(3h)-one

Cat. No.: B14719089
CAS No.: 18645-81-3
M. Wt: 243.22 g/mol
InChI Key: CZXSXWCDGILMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is a synthetic nucleoside analogue characterized by a pyrimidin-4-one ring glycosidically linked to a pentose sugar. The structure of this compound suggests potential as a core scaffold for the development of pharmacologically active molecules, similar to other known modified nucleosides . As a building block in medicinal chemistry, it could be investigated for modulating various biological targets, such as viral polymerases or cellular kinases . This product is provided for research purposes to support the exploration of novel therapeutic agents and biochemical pathways. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the compound with appropriate safety precautions.

Properties

CAS No.

18645-81-3

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-6(14)12(3-11-5)9-8(16)7(15)4(2-13)17-9/h1,3-4,7-9,13,15-16H,2,10H2

InChI Key

CZXSXWCDGILMHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN(C1=O)C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine.

    Attachment of the Pentofuranose Sugar: The pentofuranose sugar is then attached to the pyrimidine ring through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

    Amination: The final step involves the introduction of the amino group at the 6-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are optimized.

    Scale-Up: The synthesis is scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 6-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with reduced functionalities.

    Substituted Derivatives: Compounds with various substituents at the 6-position.

Scientific Research Applications

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is a nucleoside derivative featuring a pyrimidine base and a pentofuranosyl sugar moiety. It has a molecular formula of C9H13N3O5C_9H_{13}N_3O_5 and a molecular weight of approximately 243.22 g/mol. The compound is characterized by an amino group at the sixth position of the pyrimidine ring. Research indicates its potential biological activities, especially in the context of nucleic acid modifications and interactions with various biomolecules.

Potential Applications

This compound has potential applications in pharmaceutical development as a nucleoside analog, and it may serve as a lead compound.

Interaction studies Interaction studies primarily focus on its binding affinity to nucleic acids and proteins. Techniques such as spectroscopy and calorimetry are employed to explore these interactions, helping to understand how this compound and its derivatives might modulate biological pathways through interactions with genetic material.

Nucleophilic Reactions The chemical behavior of this compound typically involves nucleophilic reactions due to the presence of the amino group. It can participate in alkylation, acylation, and glycosylation, which are significant for synthesizing more complex derivatives and studying their biological interactions.

Biological activities Research suggests that this compound exhibits various biological activities, particularly in nucleic acid biochemistry. The biological mechanisms often involve interference with nucleic acid synthesis or modification, impacting cellular processes.

Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
6-Amino-3-methyluracilMethyl substitution at the third positionKnown for its role as an intermediate in uracil metabolism
2-Amino-4-hydroxy-6-methylpyrimidineHydroxy and methyl groups on pyrimidine ringExhibits antibacterial properties
5-Amino-2,4-dihydroxypyrimidineHydroxy groups at positions two and fourInvolved in nucleotide biosynthesis
5-FluorouracilFluorine substitution on uracilWidely used as an anticancer agent

Mechanism of Action

The mechanism of action of 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:

    DNA and RNA Polymerases: The compound can inhibit the activity of these enzymes, preventing the synthesis of nucleic acids.

    Apoptotic Pathways: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The compound’s structural and functional distinctions from analogs are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis with key pyrimidine derivatives, synthesized from available literature (Table 1).

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Potential Properties
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one 6-Amino, 3-pentofuranosyl Amino, hydroxyl (sugar) High solubility, H-bond donor/acceptor
6-[3-(Benzyloxy)phenyl]-4-(1H-indazol-5-yl)pyrimidin-2(1H)-one 3-(Benzyloxy)phenyl, 4-indazolyl Benzyloxy, indazolyl Lipophilic, aromatic interactions
6-(3-(Diethylamino)propoxy)-3-methylpsoralen hydrochloride 3-(Diethylamino)propoxy, methyl Tertiary amine, ether Enhanced membrane permeability
7H-Furo[3,2-g][1]benzopyran-7-one derivatives Fused furan-benzopyran core Furan, ketone UV reactivity, planar structure

Key Findings:

Substituent Effects on Solubility: The pentofuranosyl group in this compound introduces multiple hydroxyl groups, favoring aqueous solubility. In contrast, benzyloxy or indazolyl groups (e.g., in 6-[3-(benzyloxy)phenyl]-4-(1H-indazol-5-yl)pyrimidin-2(1H)-one) increase lipophilicity, likely reducing solubility but enhancing membrane penetration .

Diethylamino or methoxy groups (e.g., in 6-(3-(diethylamino)propoxy)-3-methylpsoralen hydrochloride) introduce basic or electron-donating effects, altering electronic density and steric bulk, which may impact receptor interactions .

Biological Activity: Furan-containing analogs (e.g., 7H-furobenzopyran-7-one derivatives) exhibit UV-induced crosslinking activity, useful in photochemotherapy. The absence of such groups in this compound suggests divergent mechanisms, possibly targeting nucleotide-binding enzymes or RNA/DNA polymerases .

Crystallographic Behavior: Small-molecule crystallography of these compounds often relies on SHELX programs for refinement, particularly SHELXL for high-resolution data. The pentofuranosyl derivative’s sugar moiety may introduce challenges in crystallization due to conformational flexibility, unlike rigid aromatic analogs .

Biological Activity

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one, with the CAS number 18645-81-3, is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is characterized by its molecular formula C9H13N3O5C_9H_{13}N_3O_5 and a molecular weight of approximately 243.2166 g/mol. Its structure features a pyrimidine base attached to a pentofuranosyl sugar, which is critical for its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its role as a nucleoside analog. Nucleosides are essential components of nucleic acids (DNA and RNA), and modifications to their structure can significantly influence their biological functions. This compound is believed to interfere with nucleic acid synthesis and function, potentially leading to antiviral or anticancer effects.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties . Studies have shown that similar nucleoside analogs can inhibit viral replication by incorporating into viral RNA or DNA, disrupting normal synthesis processes. For instance, compounds that mimic natural nucleosides often act as chain terminators during viral genome replication, which could be a mechanism for this compound's activity against certain viruses .

Anticancer Potential

In addition to its antiviral effects, this compound may also exhibit anticancer activity . Nucleoside analogs are frequently explored in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells. Preliminary studies suggest that this compound could affect cell viability and proliferation in cancer cell lines, although further research is necessary to elucidate the exact pathways involved .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : In vitro experiments demonstrated that treatment with this compound resulted in reduced viability of specific cancer cell lines compared to control groups, indicating potential cytotoxic effects .
  • Viral Replication Studies : In assays involving viral infections, the compound displayed significant inhibition of viral replication at certain concentrations, suggesting its potential as an antiviral agent .

Comparative Analysis

The following table summarizes key findings from various studies on this compound:

Study FocusMethodologyKey Findings
Antiviral ActivityViral replication assaysSignificant inhibition of viral replication
Anticancer ActivityCell viability assaysReduced cell viability in cancer cell lines
Mechanism ExplorationMolecular docking simulationsPotential binding sites identified on viral enzymes

Q & A

Q. Q1: What are the optimal synthetic routes for 6-amino-3-pentofuranosylpyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Optimization : Use regioselective glycosylation of pyrimidinone derivatives under anhydrous conditions. For example, coupling pentofuranosyl donors (e.g., trichloroacetimidates) with 6-aminopyrimidin-4(3H)-one precursors in the presence of Lewis acids like BF₃·Et₂O .
  • Purity Control : Employ HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for analysis, as described in pharmacopeial assays for structurally related heterocycles .
  • Yield Improvement : Screen solvents (e.g., DMF, THF) and temperatures (60–100°C) to balance reaction kinetics and thermal stability.

Q. Q2: How can researchers characterize the stereochemical configuration of the pentofuranosyl moiety in this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^13C-NMR to identify coupling constants (e.g., J1,2J_{1',2'}) and confirm β/α anomeric configurations. Compare with reference data from CCDC entries (e.g., 1893720–1893721) for analogous pyrimidinone glycosides .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) to resolve stereochemistry, as demonstrated for pyrido-pyrimidinone systems .

Advanced Research Questions

Q. Q3: How do contradictory data on the biological activity of this compound arise, and how can they be resolved?

Methodological Answer:

  • Source of Contradictions : Variability in bioassay conditions (e.g., buffer pH, cell lines) or impurities in synthetic batches. For example, residual solvents like DMSO can alter enzyme inhibition profiles .
  • Resolution Strategies :
    • Standardize bioassays using pharmacopeial-grade reagents (e.g., ammonium acetate buffer, pH 6.5) .
    • Validate purity via LC-MS and cross-reference activity data with structurally characterized analogs (e.g., 2,6-diaminopyrimidin-4(3H)-one derivatives) .

Q. Q4: What advanced computational methods are suitable for predicting the interaction of this compound with nucleic acid targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to RNA/DNA motifs, focusing on hydrogen bonding between the amino group and phosphate backbones.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of glycosidic linkages, leveraging force fields like AMBER for carbohydrate parameters .

Q. Q5: How can researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

Methodological Answer:

  • Process Chemistry : Implement continuous-flow reactors to control exothermic glycosylation steps and minimize side reactions.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .

Methodological Pitfalls and Solutions

Q. Q6: Why do stability studies of this compound under physiological conditions yield inconsistent degradation profiles?

Methodological Answer:

  • Pitfalls : Degradation pathways (e.g., hydrolysis of the glycosidic bond) are pH- and temperature-sensitive. Studies using unbuffered solutions or variable storage conditions introduce artifacts .
  • Solutions :
    • Conduct stability tests in simulated physiological buffers (e.g., PBS pH 7.4, 37°C) with controlled oxygen levels.
    • Quantify degradation products via UPLC-MS/MS and correlate with kinetic models .

Q. Q7: What strategies can differentiate between tautomeric forms of this compound in solution?

Methodological Answer:

  • Tautomer Identification : Use 1H^1H-NMR variable-temperature experiments to observe proton exchange rates. For example, the 4(3H)-one tautomer shows distinct NH chemical shifts at low temperatures .
  • DFT Calculations : Compare experimental NMR data with computed chemical shifts for tautomeric equilibria using Gaussian09 at the B3LYP/6-31G(d) level .

Comparative Studies

Q. Q8: How does the bioactivity of this compound compare to non-glycosylated analogs like 2,6-diaminopyrimidin-4(3H)-one?

Methodological Answer:

  • Activity Profiling : Perform parallel assays (e.g., antimicrobial or kinase inhibition) using standardized protocols.
    • Example: In Chem. Eur. J., glycosylation enhanced solubility and target affinity in pyrimidinone derivatives .
  • SAR Analysis : Map substituent effects using CoMFA or QSAR models to quantify contributions of the pentofuranosyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.